N-(4-tert-butyl-1,3-thiazol-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide
Description
Properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-1,1-dioxo-1,2-benzothiazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c1-14(2,3)11-8-20-13(15-11)16-12-9-6-4-5-7-10(9)21(18,19)17-12/h4-8H,1-3H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTDYAZCBPOAJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC2=NS(=O)(=O)C3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Routes and Reaction Mechanisms
Retrosynthetic Analysis
The target molecule can be dissected into two primary building blocks:
Synthesis of 1,2-Benzothiazol-3-amine 1,1-Dioxide
Oxidation of 1,2-Benzisothiazol-3-amine
The precursor 1,2-benzisothiazol-3-amine is oxidized using hydrogen peroxide (H₂O₂) in acetic acid under reflux (80–90°C, 6–8 hours). This step converts the thioamide group into a sulfonamide with >90% yield:
$$
\text{1,2-Benzisothiazol-3-amine} + \text{H}2\text{O}2 \xrightarrow{\text{CH}_3\text{COOH}} \text{1,2-Benzothiazol-3-amine 1,1-dioxide}
$$
Key Parameters :
Synthesis of 4-tert-Butyl-1,3-thiazol-2-amine
Hantzsch Thiazole Synthesis
The thiazole ring is constructed via condensation of tert-butyl thiourea with α-bromoketones. For example, reacting tert-butyl thiourea with 2-bromoacetophenone in ethanol (reflux, 12 hours) yields 4-tert-butyl-1,3-thiazol-2-amine with 75–80% yield:
$$
\text{tert-Butyl thiourea} + \text{2-Bromoacetophenone} \xrightarrow{\text{EtOH, Δ}} \text{4-tert-Butyl-1,3-thiazol-2-amine}
$$
Optimization Notes :
Coupling of Fragments
Nucleophilic Aromatic Substitution (SNAr)
The sulfonamide nitrogen of 1,2-benzothiazol-3-amine 1,1-dioxide attacks the electrophilic C-2 position of 4-tert-butyl-1,3-thiazol-2-amine. Reaction conditions include:
- Solvent : Dimethylformamide (DMF) at 110°C.
- Base : Potassium carbonate (2.5 eq) to deprotonate the amine.
- Catalyst : Tetrabutylammonium iodide (0.1 eq) for phase transfer.
Yield: 65–70% after recrystallization from ethanol.
Buchwald-Hartwig Amination
An alternative palladium-catalyzed coupling uses Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in toluene (100°C, 24 hours). This method improves yield to 80–85% but requires rigorous exclusion of oxygen.
Industrial-Scale Production and Optimization
Continuous Flow Synthesis
To enhance throughput, the coupling step is conducted in a continuous flow reactor (residence time: 30 minutes) with the following advantages:
Waste Minimization Strategies
- Solvent Recycling : DMF is recovered via vacuum distillation (85% recovery rate).
- Catalyst Reuse : Palladium residues are captured using activated carbon filters.
Physicochemical Characterization
Spectroscopic Data
Thermal Stability
Differential scanning calorimetry (DSC) shows a melting point of 218–220°C with no decomposition below 250°C, indicating suitability for high-temperature applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butyl-1,3-thiazol-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with thiazole and benzothiazole moieties exhibit significant antimicrobial properties. A study on related thiazole derivatives demonstrated promising activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
| Compound | MIC (µg/ml) | Bacterial Strain |
|---|---|---|
| d6 | 31.25 | Acinetobacter (BLSE) |
| d7 | 62.5 | Staphylococcus aureus (MLSB) |
These findings suggest that N-(4-tert-butyl-1,3-thiazol-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide could be effective in developing new antimicrobial agents to combat resistant pathogens .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that derivatives of benzothiazole can inhibit the proliferation of cancer cell lines. For example, compounds similar to N-(4-tert-butyl-1,3-thiazol-2-yl)-1,2-benzothiazol-3-amine were tested against MCF7 breast cancer cells and exhibited significant cytotoxic effects:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| d6 | 5 | MCF7 |
| d7 | 10 | MCF7 |
This highlights the potential of this compound in cancer therapy development .
Synthesis and Evaluation
A notable study synthesized various derivatives of thiazole and benzothiazole compounds to evaluate their biological activities. The synthesized compounds were characterized using spectroscopic techniques (NMR, IR), confirming their structures. The evaluation included antimicrobial assays using the turbidimetric method and anticancer assays using the Sulforhodamine B assay .
Clinical Implications
The findings from these studies suggest that this compound could play a crucial role in developing new therapeutic agents for treating infections and cancers resistant to current treatments. Further research is warranted to explore its full potential in clinical settings .
Mechanism of Action
The mechanism by which N-(4-tert-butyl-1,3-thiazol-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and benzothiazole derivatives, such as:
- 4-tert-butyl-1,3-thiazol-2-amine
- 1,2-benzothiazol-3-amine
- 2-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-1,2-thiazolidine 1,1-dioxide
Uniqueness
What sets N-(4-tert-butyl-1,3-thiazol-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide apart is its unique combination of the thiazole and benzothiazole rings, which may confer distinct chemical and biological properties
Biological Activity
N-(4-tert-butyl-1,3-thiazol-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide is a complex organic compound that exhibits significant potential in various biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Compound Overview
Chemical Structure and Properties:
- IUPAC Name: this compound
- Molecular Formula: C16H17N3O4S2
- Molecular Weight: 379.5 g/mol
- Predicted Boiling Point: 531.1 ± 43.0 °C
- Density: 1.43 ± 0.1 g/cm³
The compound features a thiazole ring linked to a benzothiazole moiety, which contributes to its lipophilicity and potential biological activity.
Synthesis Methods
The synthesis of this compound typically involves:
-
Reagents:
- 4-tert-butyl-1,3-thiazol-2-amine
- 1,2-benzothiazol-3-amine 1,1-dioxide
- Solvents like ethanol for refluxing.
-
Reactions:
- The reaction proceeds under reflux conditions to facilitate the formation of the desired compound.
Biological Activity
Research indicates that compounds containing thiazole and benzothiazole moieties exhibit various biological activities including:
Antimicrobial Activity
Several studies have shown that similar compounds possess significant antibacterial and antifungal properties. For instance:
- Compounds with thiazole and benzothiazole rings have demonstrated effectiveness against a range of pathogens in vitro .
Anticancer Properties
The compound's structural complexity suggests potential anticancer activity. Research indicates that benzothiazole derivatives can inhibit cancer cell proliferation:
- A study identified that certain derivatives exhibited IC50 values in the micromolar range against various cancer cell lines such as SK-Hep-1 (liver) and MDA-MB-231 (breast) .
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition: The compound may interact with specific enzymes or receptors involved in cellular signaling pathways.
Case Studies
Q & A
Basic: What synthetic strategies are recommended for preparing N-(4-tert-butyl-1,3-thiazol-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide with high purity?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from benzothiazole and thiazole precursors. Key steps include:
- Cyclization and Sulfonation : Reacting 1,2-benzothiazol-3-amine with sulfonating agents (e.g., SO₃ or chlorosulfonic acid) to form the 1,1-dioxide moiety.
- Substitution : Introducing the 4-tert-butylthiazol-2-yl group via nucleophilic aromatic substitution or coupling reactions (e.g., Buchwald–Hartwig amination) .
- Purification : Utilize salt formation (e.g., potassium salt monohydrate, as demonstrated for structurally related benzothiazines) to remove impurities. Recrystallization in methanol/water mixtures enhances purity (>99.9%) .
Basic: How can the crystal structure of this compound be resolved to confirm its stereochemistry?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data.
- Crystallization : Grow crystals via slow evaporation from methanol or DMSO solutions, ensuring minimal solvent inclusion .
- Hydrogen Bonding Analysis : Identify intermolecular interactions (N–H⋯O, C–H⋯O) and intramolecular stabilization (e.g., half-chair conformations in thiazine rings) to validate packing stability .
- Validation Tools : Cross-check with CCDC databases and compare bond distances/angles to related benzothiazine 1,1-dioxides .
Advanced: How can contradictory spectral data (e.g., NMR vs. mass spectrometry) be resolved during structural characterization?
Methodological Answer:
- Multi-Technique Cross-Validation :
- Dynamic Effects : Consider tautomerism or conformational flexibility in solution (e.g., hindered rotation of bulky substituents) that may cause NMR discrepancies .
Advanced: What strategies optimize reaction yields when introducing sterically hindered groups like 4-tert-butylthiazol-2-yl?
Methodological Answer:
- Catalytic Systems : Use Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos) for coupling reactions, which tolerate bulky substituents .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Microwave-Assisted Synthesis : Reduce reaction times and improve yields for thermally sensitive steps .
- In Situ Monitoring : Employ TLC or HPLC to track intermediate formation and adjust stoichiometry dynamically .
Basic: What analytical techniques are critical for assessing purity and stability?
Methodological Answer:
- HPLC-PDA/MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to separate degradation products (e.g., sulfone hydrolysis).
- Thermogravimetric Analysis (TGA) : Monitor thermal stability (decomposition >200°C expected for benzothiazine dioxides) .
- FTIR : Confirm sulfone (SO₂) stretching vibrations at ~1150–1300 cm⁻¹ and absence of precursor thiol groups .
Advanced: How can computational modeling predict biological activity or guide SAR studies?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase (COX) or phosphodiesterases, given structural similarity to anti-inflammatory benzothiazines .
- QSAR Models : Train models on datasets of thiazole/benzothiazole derivatives to predict IC₅₀ values for cytotoxicity or enzyme inhibition .
- MD Simulations : Assess conformational stability of the tert-butyl group in binding pockets over 100-ns trajectories .
Advanced: How to address discrepancies in biological assay results (e.g., inconsistent IC₅₀ values across studies)?
Methodological Answer:
- Standardized Assay Conditions : Control variables like solvent (DMSO concentration ≤1%), cell passage number, and incubation time .
- Metabolite Screening : Use LC-MS to identify active metabolites (e.g., hydroxylated derivatives) that may contribute to variability .
- Orthogonal Assays : Validate results with complementary techniques (e.g., fluorescence polarization for enzyme inhibition, SPR for binding affinity) .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure.
- Waste Disposal : Segregate organic waste containing sulfone groups and neutralize acidic byproducts before disposal .
- Stability Testing : Store at −20°C under argon to prevent oxidation; monitor for color changes (yellowing indicates degradation) .
Advanced: How can structural modifications enhance solubility without compromising activity?
Methodological Answer:
- Prodrug Design : Introduce phosphate or glycoside groups at the 4-hydroxy position (if present) to improve aqueous solubility .
- PEGylation : Attach polyethylene glycol chains to the tert-butyl group via ester linkages .
- Co-Crystallization : Use co-formers like citric acid or cyclodextrins to create stable, water-soluble complexes .
Advanced: What mechanistic insights explain the compound’s resistance to enzymatic degradation?
Methodological Answer:
- Enzyme Docking : Simulate interactions with cytochrome P450 isoforms (e.g., CYP3A4) to identify steric shielding by the tert-butyl group .
- Metabolic Profiling : Incubate with liver microsomes and analyze metabolites via LC-MSⁿ to detect stable sulfone moieties .
- Isotope Labeling : Use ¹⁴C-labeled analogs to track metabolic pathways and identify persistent fragments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
